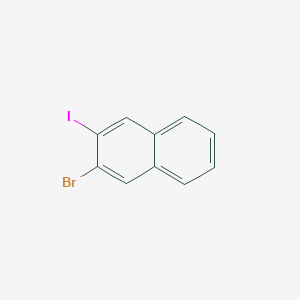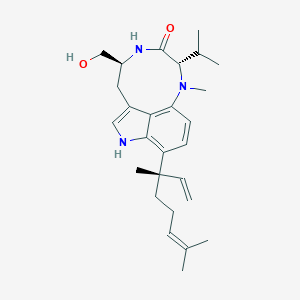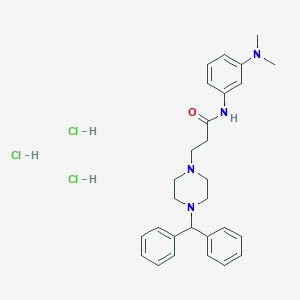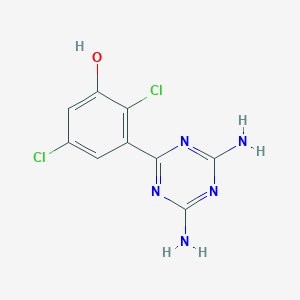
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of s-triazine derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacteria and fungi, it has been shown to disrupt cell membranes, leading to cell death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising biological activity in various studies. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro-. One potential direction is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand its mechanism of action and potential side effects. Another potential direction is the development of new herbicides based on this compound for use in agriculture. Finally, the potential use of Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- in materials science should be further explored to develop new materials with unique properties.
Conclusion
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- is a chemical compound with promising potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has shown promising biological activity in various studies. Further research is needed to fully understand its mechanism of action, potential side effects, and future applications.
Synthesemethoden
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- can be synthesized through a multistep process involving the reaction of 2,4-dichloro-6-nitrophenol with hydrazine hydrate, followed by cyclization with cyanuric chloride. The final product is obtained after the reaction with 4,6-diamino-1,3,5-triazine. The purity of the compound can be improved through recrystallization and purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent. In agriculture, Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- has been shown to have herbicidal activity against various weeds. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
CAS-Nummer |
104766-01-0 |
|---|---|
Produktname |
Phenol, 3-(4,6-diamino-s-triazinyl)-2,5-dichloro- |
Molekularformel |
C9H7Cl2N5O |
Molekulargewicht |
272.09 g/mol |
IUPAC-Name |
2,5-dichloro-3-(4,6-diamino-1,3,5-triazin-2-yl)phenol |
InChI |
InChI=1S/C9H7Cl2N5O/c10-3-1-4(6(11)5(17)2-3)7-14-8(12)16-9(13)15-7/h1-2,17H,(H4,12,13,14,15,16) |
InChI-Schlüssel |
NENNFIUHUMOZEA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=NC(=NC(=N2)N)N)Cl)O)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1C2=NC(=NC(=N2)N)N)Cl)O)Cl |
Andere CAS-Nummern |
104766-01-0 |
Synonyme |
3-(4,6-Diamino-s-triazinyl)-2,5-dichlorophenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



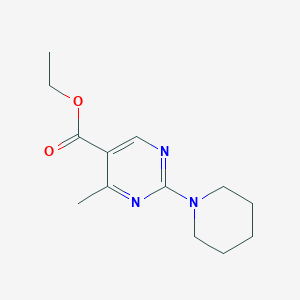
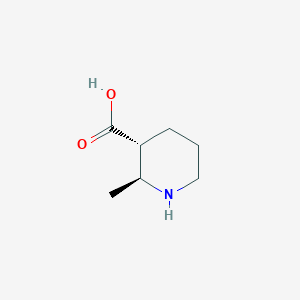
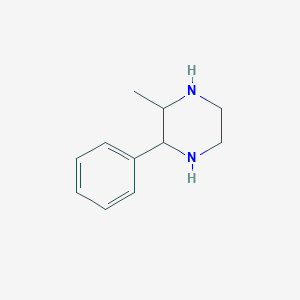
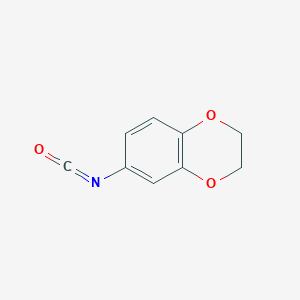
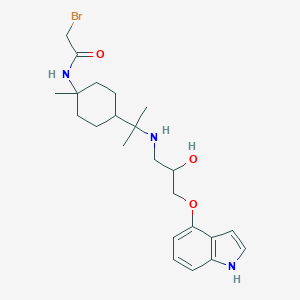
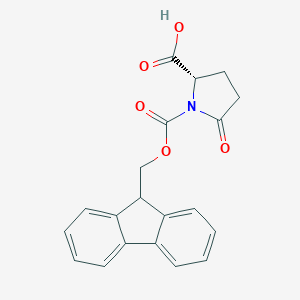
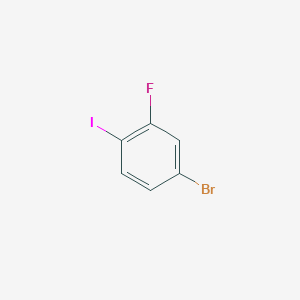
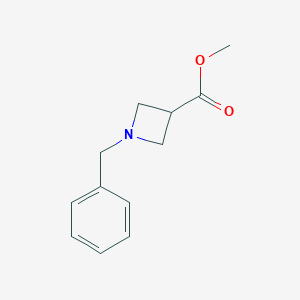
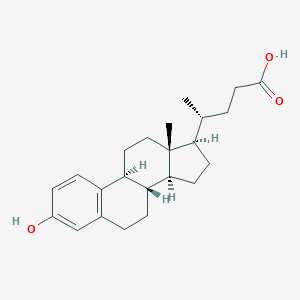
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
